

Cross-species comparison of Valiglurax DMPK properties

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Compound of Interest

Compound Name: Valiglurax

Cat. No.: B611630

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A Cross-Species Comparative Guide to the DMPK Properties of Valiglurax

This guide provides a detailed comparison of the Drug Metabolism and Pharmacokinetics (DMPK) properties of **Valiglurax** (also known as VU2957), a potent and selective mGlu₄ positive allosteric modulator (PAM) investigated as a potential treatment for Parkinson's disease. The data presented herein has been compiled from preclinical studies to assist researchers, scientists, and drug development professionals in understanding the cross-species disposition of this compound.

Valiglurax has demonstrated attractive DMPK properties across various species, though challenges related to its poor inherent solubility have been noted. To overcome this, a spray-dried dispersion (SDD) formulation was developed, which significantly improved solubility and oral bioavailability in preclinical models.

Comparative In Vitro DMPK Properties

The initial characterization of a drug candidate involves a series of in vitro assays to predict its behavior in a biological system. Below is a summary of the key in vitro DMPK parameters for **Valiglurax** across multiple species.

Parameter	Mouse	Rat	Dog	Cynomolgus Monkey	Human
Fraction Unbound in Plasma (fu)	0.015	0.010	0.014	0.016	0.016
Predicted Hepatic Clearance (CL _{hep})	-	Low	Moderate/High	Moderate	Moderate
(mL/min/kg)	(0)	(18.1)	(8.8)	(9.1)	
Data sourced from ACS Med Chem Lett. 2019; 10(3): 255–260.					

Comparative In Vivo Pharmacokinetic Properties

Following in vitro assessment, in vivo studies in animal models are crucial for understanding the complete pharmacokinetic profile. The oral bioavailability of **Valiglurax** was determined in several species using the parent Active Pharmaceutical Ingredient (API).

Parameter	Mouse	Rat	Dog	Cynomolgus Monkey
Oral Bioavailability (%F)	79%	100%	37.5%	31.6%
Clearance (CLp) (mL/min/kg)	78.3	37.7	31.6	17.7
Volume of Distribution (Vss) (L/kg)	~3-4	~3-4	~3-4	~3-4
Elimination Half-Life (t _{1/2}) (h)	~1-4	~1-4	~1-4	~1-4
Data sourced from ACS Med Chem Lett. 2019; 10(3): 255–260.				

Key Experimental Methodologies

Detailed and standardized protocols are essential for the reproducibility of DMPK studies. Below are representative protocols for the key experiments cited.

In Vivo Oral Bioavailability Assessment in Rats

This protocol outlines the general procedure for determining the oral bioavailability of a test compound in a rodent model.

- 1. Animal Model and Housing:
 - Species: Sprague-Dawley rats.
 - Housing: Animals are housed in controlled conditions with a standard 12-hour light/dark cycle and access to standard chow and water ad libitum.

- Acclimation: Animals are acclimated for at least one week before the study.
- 2. Formulation and Dosing:
 - Intravenous (IV) Formulation: The test compound is dissolved in a suitable vehicle (e.g., 15:85 DMSO:PEG300) for IV administration.
 - Oral (PO) Formulation: For oral administration, the compound is suspended in a vehicle like 0.5% carboxymethylcellulose or, in the case of **Valiglurax**, a solubility-enhancing formulation such as a spray-dried dispersion may be used.
 - Administration:
 - A cohort of rats receives a single IV bolus dose via the tail vein (e.g., 1 mg/kg).
 - Another cohort, typically
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